molecular formula C17H15N3O4 B2997326 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251577-36-2

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2997326
CAS No.: 1251577-36-2
M. Wt: 325.324
InChI Key: CUYFTIYEWMPWRU-UHFFFAOYSA-N
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Description

The compound 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine-3-carboxamide family, a class of bicyclic heterocycles with demonstrated pharmacological relevance, particularly in antiviral and anticancer research. Its core structure includes:

  • A 4-hydroxy group at position 2.
  • A 2-oxo-1,2-dihydro moiety.
  • An N-(2-methoxyphenyl)methyl substituent on the carboxamide group.

Properties

IUPAC Name

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-24-12-7-3-2-5-10(12)9-19-16(22)13-14(21)11-6-4-8-18-15(11)20-17(13)23/h2-8H,9H2,1H3,(H,19,22)(H2,18,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYFTIYEWMPWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C3=C(NC2=O)N=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminonicotinic acid with 2-methoxybenzaldehyde under acidic conditions to form the naphthyridine core. This intermediate is then subjected to further functionalization through reactions such as hydroxylation and amidation to introduce the hydroxy and carboxamide groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the naphthyridine core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Scientific Research Applications of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

This compound is a complex organic compound belonging to the naphthyridine class. It has gained attention in medicinal chemistry because of its potential biological activities, including antimicrobial and anticancer properties.

Overview

  • IUPAC Name: 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide
  • CAS Number: 1251577-36-2
  • Molecular Formula: C17H15N3O4C_{17}H_{15}N_3O_4

Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
  • Reduction: The carbonyl groups can be reduced to alcohols or amines.
  • Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Applications

4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has applications in chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: It is used to study enzyme inhibition and protein-ligand interactions.
  • Medicine: The compound exhibits potential pharmacological activities, including antimicrobial and anticancer properties.
  • Industry: It is utilized in developing new materials, such as dyes and polymers.

Related Compounds

Other related compounds include:

  • Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 4-hydroxy-N-(4-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Mechanism of Action

The mechanism of action of 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogues

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Pharmacological Activity Synthesis Yield/ESI-MS Data Reference
Target Compound : 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 4-OH, N-(2-MeO-benzyl) ~393.35 (calculated) Likely antiviral (inferred) N/A N/A
N-(2,4-Difluorobenzyl)-1-hydroxy-4-(methylamino)-2-oxo-1,8-naphthyridine-3-carboxamide (5f) 4-NHCH₃, N-(2,4-F₂-benzyl) 417.1 (ESI-MS) HIV-1 integrase inhibition (IC₅₀ < 100 nM) 63% yield, ESI-MS: 417.1 [7]
4-Amino-N-(2,4-difluorobenzyl)-1-hydroxy-6-(6-hydroxyhexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (OZ1) 4-NH₂, 6-(6-OH-hexyl), N-(2,4-F₂-benzyl) 446.45 Antiviral (PDB ligand) ESI-MS: 446.4 [12]
1-(Benzyloxy)-N-(3-chloro-4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (19a) 1-OBz, N-(3-Cl-4-F-benzyl) ~439.85 HIV-1 integrase inhibition 31% yield [5]
N-(4-Bromophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (G622-0695) N-(4-Br-phenyl), 1-(4-F-benzyl) 452.28 Kinase modulation (screened) LogP: 4.675 [15]

Substituent-Driven Activity Differences

  • 4-Hydroxy vs. 4-Amino Groups: The 4-hydroxy group in the target compound may reduce metabolic instability compared to 4-amino analogues (e.g., 5f or OZ1), which require protective groups during synthesis .
  • N-(2,4-Difluorobenzyl) groups (e.g., 5f) are common in antiviral agents due to increased lipophilicity and target affinity .

Pharmacological and Physicochemical Insights

Table 2: Pharmacokinetic and Physicochemical Comparison

Property Target Compound 5f OZ1
Molecular Weight ~393.35 417.1 446.45
logP (Predicted) ~2.8 3.1 2.5
Hydrogen Bond Donors 2 (OH, NH) 3 (OH, NH, NHCH₃) 4 (OH, NH, NH₂)
Key Activity Antiviral (inferred) HIV-1 integrase inhibition Antiviral (structural)
  • Solubility : The target compound’s methoxy group may enhance aqueous solubility compared to G622-0695 (logP 4.67) .
  • Metabolic Stability : Hydroxy groups (e.g., in OZ1 ) are prone to glucuronidation, whereas methoxy groups (target compound) resist phase II metabolism .

Biological Activity

4-Hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine class, which has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, and relevant research findings.

The compound has the following chemical structure and properties:

PropertyDetails
IUPAC Name This compound
Molecular Formula C23H19N3O4
CAS Number 1251625-22-5

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common approach involves multicomponent reactions (MCR) with substituted aromatic aldehydes, 2-aminopyridine, and malononitrile derivatives. Techniques such as microwave-assisted synthesis can enhance yields and minimize hazardous reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported a minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study focused on protein tyrosine kinase inhibitors found that derivatives of naphthyridine showed promising antitumor activity. The mechanism involves inhibition of specific kinases that play a role in cancer cell proliferation and survival .

Case Study: In Vivo Efficacy

In a recent study assessing in vivo activity against leishmaniasis, a derivative of this compound was administered to infected mice. The results indicated a significant reduction in parasite load compared to control groups treated with standard antileishmanial drugs. This suggests that modifications to the naphthyridine core can enhance efficacy against parasitic infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus blocking substrate access or altering enzyme conformation.
  • Receptor Modulation : It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to identify key functional groups responsible for biological activity. The presence of hydroxyl and methoxy groups significantly contributes to the compound's potency. Removal or modification of these groups often results in decreased activity .

Summary of Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInhibits protein tyrosine kinases
In Vivo EfficacySignificant reduction in leishmanial load
Mechanism of ActionEnzyme inhibition and receptor modulation

Q & A

Q. What are the key synthetic routes for 4-hydroxy-N-[(2-methoxyphenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide?

  • Methodological Answer : The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions under controlled conditions. For example, analogous compounds are synthesized using reagents like diethyl ethoxymethylenemalonate and substituted benzylamines in refluxing diphenyl ether, followed by cyclization with POCl₃ in DMF at 80–90°C . Key steps include:

Amide bond formation : Reacting the carboxylic acid intermediate with (2-methoxyphenyl)methylamine using coupling agents.

Cyclization : Employing POCl₃ or polyphosphoric acid to form the 1,8-naphthyridine core.

Q. How are computational tools used to predict the drug-likeness of this compound?

  • Methodological Answer : In silico studies evaluate physicochemical properties (e.g., logP, solubility) and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. Tools like SwissADME or PASS Online predict:
  • Bioavailability : Optimal logP (2–3) and topological polar surface area (<140 Ų) .
  • Toxicity : Cytochrome P450 inhibition and Ames test predictions.
  • Activity : PASS analysis identifies potential targets (e.g., kinase or protease inhibition) .
    These tools prioritize compounds for synthesis, reducing experimental waste.

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields using design of experiments (DoE)?

  • Methodological Answer : Statistical DoE (e.g., factorial or response surface designs) identifies critical variables (temperature, solvent ratio, catalyst loading). For example:
  • Variables : Reaction time (X₁), POCl₃ concentration (X₂), solvent polarity (X₃).

  • Response : Yield or purity.
    A 2³ factorial design reduces the number of experiments from 27 to 8 while modeling interactions. Evidence shows ultrasonic synthesis (40 kHz, 50°C) improves yields by 15–20% compared to thermal methods .

    • Data Table : Example DoE Results for Ultrasonic vs. Thermal Synthesis
ConditionYield (%)Reaction Time (h)Purity (%)
Thermal (80°C)551292
Ultrasonic (50°C)70695

Q. How can contradictions between in silico ADMET predictions and experimental results be resolved?

  • Methodological Answer : Discrepancies often arise from oversimplified computational models. Strategies include:

Orthogonal Validation : Compare results across multiple tools (e.g., SwissADME vs. ADMETLab).

Experimental Assays : Perform in vitro hepatocyte stability or Caco-2 permeability tests.

Parameter Adjustment : Refine computational models using experimental data (e.g., adjusting logP thresholds) .
For instance, if a compound shows unexpected toxicity, molecular dynamics simulations can identify off-target binding modes.

Q. What strategies are used to establish structure-activity relationships (SAR) for 1,8-naphthyridine derivatives?

  • Methodological Answer : SAR studies involve synthesizing analogs with systematic substitutions (e.g., varying the methoxy group position or replacing the benzyl moiety). Key steps:

Synthetic Modulation : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) .

Biological Testing : Assay against target enzymes (e.g., bacterial DNA gyrase).

Computational Docking : Map substituent effects to binding affinity (e.g., AutoDock Vina).
For example, replacing 4-chlorobenzyl (5a4) with 2-methoxyphenylmethyl may enhance solubility but reduce lipophilic binding .

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